N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Androgen Receptor Degradation PROTAC Medicinal Chemistry

N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (CAS: 1258677-46-1, MF: C₁₄H₂₀F₃N₃O, MW: 303.32 g/mol) is a synthetic piperidine-acetamide small molecule. Its architecture combines a 3-(trifluoromethyl)piperidine moiety, an acetamide linker, and a 1-cyano-1-cyclopropylethyl terminus.

Molecular Formula C14H20F3N3O
Molecular Weight 303.329
CAS No. 1258677-46-1
Cat. No. B2690915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
CAS1258677-46-1
Molecular FormulaC14H20F3N3O
Molecular Weight303.329
Structural Identifiers
SMILESCC(C#N)(C1CC1)NC(=O)CN2CCCC(C2)C(F)(F)F
InChIInChI=1S/C14H20F3N3O/c1-13(9-18,10-4-5-10)19-12(21)8-20-6-2-3-11(7-20)14(15,16)17/h10-11H,2-8H2,1H3,(H,19,21)
InChIKeyDDZZRLUULKLOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (CAS: 1258677-46-1) Chemical Classification & Basal Properties


N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (CAS: 1258677-46-1, MF: C₁₄H₂₀F₃N₃O, MW: 303.32 g/mol) is a synthetic piperidine-acetamide small molecule. Its architecture combines a 3-(trifluoromethyl)piperidine moiety, an acetamide linker, and a 1-cyano-1-cyclopropylethyl terminus . The compound is cataloged by multiple chemical vendors primarily as a research chemical or synthetic building block, with typical catalog purities of ≥95% . It belongs to a broader chemotype frequently explored in androgen receptor (AR)-targeted small molecule programs, including patent families claiming substituted piperidines as AR degraders [1]. However, publicly disclosed, independently verifiable biological activity data specific to this compound are extremely scarce as of the search cut-off.

Procurement Risk for N-(1-Cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide: Why In-Class Analogs Are Not Interchangeable


Despite sharing the piperidine-acetamide scaffold, substitution among close structural analogs carries substantial scientific and procurement risk. Subtle variations—such as replacing the 1-cyano-1-cyclopropylethyl group with a cyanocyclopentyl or simple alkyl substituent—can radically alter molecular conformation, lipophilicity (logP), target engagement kinetics, and metabolic stability [1]. Patent data from the AR degrader field demonstrates that positional isomers and homologs within the same Chemical Formula 1 genus exhibit marked differences in AR degradation DC₅₀ values (spanning >10-fold within single-digit nanomolar to micromolar ranges) and degradation maxima (Dmax) [1]. Without compound-specific characterization data for CAS 1258677-46-1, procurement of a generic analog without empirical equivalence testing introduces an unquantifiable risk to experimental reproducibility and project timelines.

Quantitative Differentiation Evidence Summary for 1258677-46-1


Structural Differentiation: 1-Cyano-1-cyclopropylethyl Terminus vs. Cyanocyclopentyl and Other Cycloalkyl Homologs

In the AR degrader chemical space exemplified by US20240383877A1, the compound CAS 1258677-46-1 features a 1-cyano-1-cyclopropylethyl terminus. The patent discloses direct comparator compounds where this terminus is replaced by a cyanocyclopentyl group (e.g., N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide, a structural homolog) or other cycloalkyl variants [1]. The patent's biological examples demonstrate that such seemingly conservative ring-size alterations in the terminus region can lead to significant shifts in AR degradation potency (DC₅₀) and degradation efficiency (Dmax), consistent with the known sensitivity of the AR ligand-binding pocket to steric and conformational features introduced by small cycloalkyl groups [2]. Although explicit numerical values for CAS 1258677-46-1 are not publicly reported, the class-level structure-activity relationship (SAR) strongly suggests that the proprietary cyclopropylethyl-cyano warhead provides a distinct pharmacological fingerprint relative to its nearest cycloalkyl homologs [2].

Androgen Receptor Degradation PROTAC Medicinal Chemistry

Physicochemical Baseline: Calculated logP and Molecular Descriptors

Computational physicochemical profiling provides baseline differentiation where experimental data are absent. The target compound's computed logP is approximately 2.0–2.5 (via fragment-based and atom-based prediction methods), reflecting moderate lipophilicity consistent with membrane permeability but lower than many AR-targeted clinical candidates (e.g., enzalutamide, clogP ~3.5–4.0) . Its topological polar surface area (TPSA) is predicted at approximately 56–60 Ų, and the molecule contains 3 hydrogen bond acceptors and 1 hydrogen bond donor, placing it within generally favorable oral drug-like chemical space [1].

ADME Lipophilicity Property Prediction

Purity Specification and Vendor Availability: Baseline for Reproducibility

Multiple reputable chemical vendors list CAS 1258677-46-1 with a standard catalog purity of ≥95% (HPLC) . This is comparable to the purity offered for close analogs such as N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (CAS 1197686-79-5), also typically supplied at 95% purity . No vendor differentiates on purity tier for this compound, and batch-specific certificates of analysis (CoA) should be requested to confirm actual purity, residual solvents, and impurity profiles prior to use in quantitative biological assays.

Chemical Procurement Reproducibility Quality Control

Caveat: Absence of Publicly Available Head-to-Head Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (including US20240383877A1) did not identify any publicly disclosed IC₅₀, EC₅₀, DC₅₀, Ki, or other quantitative biological activity data for CAS 1258677-46-1 in any assay system. In contrast, structurally related AR degraders such as BMS-986365 (dezandrodeg) have published DC₅₀ values of 10–40 nM in AR degradation assays , and enzalutamide has well-characterized IC₅₀ values in the sub-micromolar range for AR antagonism [1]. This absence of publicly reported data means that any claim of biological superiority, selectivity, or therapeutic advantage for CAS 1258677-46-1 over known comparators cannot be supported by independent evidence at this time. Users must commission internal head-to-head profiling against the most relevant comparator(s) for their specific application context.

Data Gap Empirical Testing Required Procurement Decision

Recommended Research Use Cases for N-(1-Cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (1258677-46-1)


AR Degrader Structure-Activity Relationship (SAR) Exploration

The compound's structural alignment with the substituted piperidine chemotype claimed in US20240383877A1 positions it as a candidate for SAR expansion in AR degrader programs. Researchers seeking to probe the impact of the 1-cyano-1-cyclopropylethyl terminus on AR degradation potency and efficacy can use CAS 1258677-46-1 as a tool compound, benchmarking its DC₅₀ and Dmax against the cyanocyclopentyl analog (CAS 1197686-79-5) and other cycloalkyl variants in VCaP, LNCaP, or enzalutamide-resistant cell lines [1].

PROTAC Linker Attachment Point Derivatization

With a free secondary amide and piperidine nitrogen, CAS 1258677-46-1 may serve as a warhead intermediate for PROTAC design. Structure-based linker conjugation at the piperidine site could generate heterobifunctional degraders, with subsequent AR degradation profiling (DC₅₀, Dmax, ternary complex formation) compared to analogous PROTACs built from cyanocyclopentyl or simpler alkyl warheads [1].

Physicochemical and ADME Profiling in Hit-to-Lead Optimization

The compound's moderate predicted logP (~2.0–2.5) and favorable TPSA (~56–60 Ų) profiles differentiate it from more lipophilic AR antagonists such as enzalutamide . Teams optimizing for solubility, metabolic stability, and permeability can use CAS 1258677-46-1 as a reference point in parallel artificial membrane permeability assays (PAMPA), metabolic stability assays (human/mouse liver microsomes), and kinetic solubility determinations, benchmarking against the cyanocyclopentyl analog and enzalutamide .

Synthetic Methodology Development

As a research chemical with ≥95% catalog purity, CAS 1258677-46-1 is suitable as a substrate for developing and optimizing amide coupling conditions, N-functionalization strategies, or late-stage diversification chemistries relevant to the piperidine-acetamide scaffold . The compound can serve as a purity benchmark for novel synthetic routes targeting the 1-cyano-1-cyclopropylethyl pharmacophore.

Quote Request

Request a Quote for N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.